![molecular formula C16H22N2O5 B3084199 1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid CAS No. 1142210-14-7](/img/structure/B3084199.png)
1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid
Overview
Description
1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
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Biological Activity
1-{[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid (CAS RN: 1142210-14-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its mechanisms of action and efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is C16H22N2O5. Its structure features a piperidine ring substituted with a pyrrole moiety, which is known for contributing to various pharmacological activities. The ethoxycarbonyl and carbonyl groups enhance its reactivity and interaction with biological targets.
Research has indicated that the compound exhibits significant activity against specific biological targets. Notably, it has been evaluated for its inhibitory effects on cathepsin K, an enzyme implicated in bone resorption processes. In vitro studies have shown that derivatives of piperidine compounds can effectively inhibit cathepsin K, suggesting potential applications in treating osteoporosis and other bone-related diseases .
In Vitro Studies
A study highlighted the synthesis of several piperidine derivatives, including the target compound, which were tested for their cathepsin K inhibitory activities. The results indicated that these compounds displayed moderate to strong inhibitory effects, with IC50 values comparable to established drugs .
Compound | IC50 (µM) | Activity |
---|---|---|
F-12 | 13.52 | Strong |
Target Compound | TBD | Moderate to Strong |
Case Studies
In a notable case study, the compound was part of a broader investigation into novel anti-bone resorption agents. The study utilized molecular docking techniques to predict interactions between the compound and cathepsin K's active site, providing insights into how structural modifications could enhance bioactivity .
Pharmacological Implications
The potential therapeutic implications of this compound extend beyond osteoporosis. Given its structural characteristics, it may also exhibit antiviral properties. Preliminary studies have shown that similar piperidine derivatives can inhibit viral replication in various models, suggesting a need for further investigation into this aspect .
Properties
IUPAC Name |
1-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-4-23-16(22)12-9(2)13(17-10(12)3)14(19)18-7-5-6-11(8-18)15(20)21/h11,17H,4-8H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOVAULAUBWDJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N2CCCC(C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401122382 | |
Record name | 3-Piperidinecarboxylic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401122382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-14-7 | |
Record name | 3-Piperidinecarboxylic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401122382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.